N-(4-(3-((2-ethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(3-((2-ethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that features a thiazole ring, a thiophene ring, and an ethoxyphenyl group
Mechanism of Action
Target of Action
The compound contains a thiazole ring and a thiophene ring, both of which are common motifs in pharmaceuticals and could interact with a variety of biological targets. Without specific studies on this compound, it’s difficult to predict its exact targets .
Mode of Action
The mode of action would depend on the specific biological target of the compound. Thiazoles and thiophenes can participate in a variety of chemical reactions and can bind to proteins and other biological molecules in several ways .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Many drugs that contain thiazole and thiophene rings are involved in pathways related to inflammation, cancer, and infectious diseases .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and the way it is administered. Factors such as solubility, stability, and the presence of functional groups that can be metabolized by the body will all affect how the compound is absorbed, distributed, metabolized, and excreted .
Result of Action
The results of the compound’s action would depend on its specific targets and mode of action. Potential effects could range from inhibiting or activating specific proteins, to altering cell signaling pathways, to killing cells or microbes .
Action Environment
The compound’s action, efficacy, and stability could be influenced by a variety of environmental factors, including pH, temperature, the presence of other molecules, and the specific type of cells or tissues in which it is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-((2-ethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Coupling Reactions: The final step involves coupling the thiazole and thiophene rings through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-((2-ethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-(3-((2-ethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of organic semiconductors or conductive polymers.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(3-((2-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
- N-(4-(3-((2-ethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
Uniqueness
N-(4-(3-((2-ethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is unique due to the combination of its thiazole and thiophene rings, which confer specific electronic and steric properties. This uniqueness can be leveraged in designing compounds with tailored biological or material properties.
Properties
IUPAC Name |
N-[4-[3-(2-ethoxyanilino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-2-25-15-7-4-3-6-14(15)21-17(23)10-9-13-12-27-19(20-13)22-18(24)16-8-5-11-26-16/h3-8,11-12H,2,9-10H2,1H3,(H,21,23)(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACYBOGHNROIQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.